molecular formula C16H19NO3S B3239753 N-(3-cyclopropyl-3-hydroxypropyl)naphthalene-1-sulfonamide CAS No. 1421532-18-4

N-(3-cyclopropyl-3-hydroxypropyl)naphthalene-1-sulfonamide

Cat. No.: B3239753
CAS No.: 1421532-18-4
M. Wt: 305.4
InChI Key: HNUTZCNLUVHVNC-UHFFFAOYSA-N
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Description

N-(3-cyclopropyl-3-hydroxypropyl)naphthalene-1-sulfonamide is a sulfonamide derivative characterized by a naphthalene sulfonamide core substituted with a 3-cyclopropyl-3-hydroxypropyl chain. This structural motif combines the aromatic sulfonamide’s electron-withdrawing properties with the steric and electronic effects of the cyclopropyl and hydroxyl groups. These analogs are often explored for their biological activity, fluorescence properties, or utility in polymer synthesis .

Properties

IUPAC Name

N-(3-cyclopropyl-3-hydroxypropyl)naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c18-15(13-8-9-13)10-11-17-21(19,20)16-7-3-5-12-4-1-2-6-14(12)16/h1-7,13,15,17-18H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUTZCNLUVHVNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CCNS(=O)(=O)C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyclopropyl-3-hydroxypropyl)naphthalene-1-sulfonamide typically involves the reaction of naphthalene-1-sulfonyl chloride with 3-cyclopropyl-3-hydroxypropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: N-(3-cyclopropyl-3-hydroxypropyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Formation of N-(3-cyclopropyl-3-oxopropyl)naphthalene-1-sulfonamide.

    Reduction: Formation of N-(3-cyclopropyl-3-hydroxypropyl)naphthalene-1-amine.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of certain enzymes or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(3-cyclopropyl-3-hydroxypropyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The cyclopropyl-hydroxypropyl moiety can enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

N-(3-azidopropyl)-5-(dimethylamino)naphthalene-1-sulfonamide (DNS, 8)

  • Substituents: Azide and dimethylamino groups.
  • Properties: Exhibits a large Stokes shift, making it suitable for fluorescence detection in UV-vis spectroscopy. Used for labeling amines or phenols to enhance electrospray ionization (ESI) signals in LC-MS .
  • Comparison : Unlike the cyclopropyl-hydroxypropyl chain in the target compound, the azide group in DNS enables click chemistry applications but may reduce metabolic stability.

Quaternary Ammonium Sulfonamides (e.g., 5F, 5H, 5J)

  • Substituents: Trimethoxysilyl (5F), diisopropoxyphosphoryl (5H), or benzoylphenoxy (5J) groups.
  • Properties : These cationic derivatives show antimicrobial activity due to their self-assembling quaternary ammonium structures. For example, 5J achieved an 82% synthesis yield and demonstrated efficacy against Gram-positive bacteria .
  • Comparison : The cyclopropyl-hydroxypropyl chain may confer distinct solubility and steric effects compared to the bulkier aromatic or phosphorylated substituents in these analogs.

Notes and Limitations

Data Gaps : Direct experimental data on this compound are absent in the provided evidence; comparisons rely on structural analogs.

Synthetic Challenges : Introducing cyclopropyl groups often requires stringent conditions (e.g., transition metal catalysts), which may impact scalability compared to simpler alkylation reactions in analogs like 5F-5J .

Biological Activity

N-(3-cyclopropyl-3-hydroxypropyl)naphthalene-1-sulfonamide is a sulfonamide compound with potential biological activities. Its unique structural features, particularly the naphthalene ring and cyclopropyl group, suggest various interactions with biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. These interactions can modulate biochemical pathways, potentially leading to therapeutic effects in various diseases.

Key Mechanisms:

  • Inhibition of Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways, influencing disease progression.
  • Protein Binding : It can bind to target proteins, altering their activity and function.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit a range of pharmacological properties, including anti-inflammatory and anticancer activities.

Case Studies

  • Anti-inflammatory Activity : In studies involving cyclopropyl amide derivatives, compounds demonstrated significant inhibition of inflammatory markers in cellular models.
  • Anticancer Potential : Certain derivatives have shown efficacy against various cancer cell lines, suggesting that modifications in the sulfonamide structure can enhance cytotoxic effects.

Comparative Analysis

Compound NameBiological ActivityIC50 (µM)Reference
This compoundEnzyme inhibitionTBD
Similar Cyclopropyl DerivativeAnti-inflammatory0.004
Sulfonamide AnalogAnticancer (breast cancer)0.013

Synthesis and Evaluation

The synthesis of this compound has been documented in several studies, emphasizing the importance of structural modifications to enhance biological activity. The compound's solubility and stability are crucial for its efficacy in biological systems.

In Vitro Studies

In vitro studies have assessed the compound's effects on various cell lines. For example:

  • Cell Proliferation Assays : Showed that the compound can reduce proliferation rates in cancer cell lines.
  • Cytotoxicity Tests : Indicated moderate toxicity levels at higher concentrations.

In Vivo Studies

Preliminary animal studies have suggested potential therapeutic benefits, particularly in models of inflammation and tumor growth. However, further research is needed to establish effective dosages and safety profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-cyclopropyl-3-hydroxypropyl)naphthalene-1-sulfonamide
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N-(3-cyclopropyl-3-hydroxypropyl)naphthalene-1-sulfonamide

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